![molecular formula C10H16N4 B1452520 N-methyl-1-(pyridazin-3-yl)piperidin-3-amine CAS No. 1247087-42-8](/img/structure/B1452520.png)
N-methyl-1-(pyridazin-3-yl)piperidin-3-amine
Overview
Description
N-methyl-1-(pyridazin-3-yl)piperidin-3-amine is a heterocyclic compound that features a piperidine ring substituted with a pyridazine moiety and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(pyridazin-3-yl)piperidin-3-amine typically involves the reaction of a pyridazine derivative with a piperidine derivative under specific conditions. One common method involves the use of N-methylpiperidine and 3-chloropyridazine as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(pyridazin-3-yl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
N-methyl-1-(pyridazin-3-yl)piperidin-3-amine Applications:
This compound and its derivatives have a variety of applications in scientific research, including uses in medicinal chemistry, antimicrobial research, anticancer studies, and neuroscience.
Medicinal Chemistry
- This compound is investigated as a therapeutic agent for treating various diseases, especially neurological disorders, because its structure enables it to interact with specific brain receptors and potentially modulate neurotransmitter systems.
- GlyT1 Inhibitors: 3-amido-3-aryl-piperidines, a novel structural class, were designed as GlyT1 inhibitors using previous SAR data and bioisostere concepts . These compounds have exhibited excellent selectivity against the GlyT2 isoform, drug-like properties, and in vivo activity after oral administration .
- The structure–activity relationship, which was developed, led to the identification of highly potent compounds exhibiting excellent selectivity against the GlyT2 isoform, drug-like properties, and in vivo activity after oral administration .
Antimicrobial Research
- This compound shows antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against certain bacterial strains has been documented, suggesting its potential use in treating infections.
- Derivatives similar to 1-(Pyridazin-3-yl)piperidin-3-amine have demonstrated efficacy against various bacterial strains in vitro, indicating potential applications in treating infections caused by resistant pathogens.
- Modifications to the piperidine ring can enhance antimicrobial activity. For instance, compounds with specific substitutions demonstrated improved potency against Staphylococcus aureus and Escherichia coli compared to their parent structures.
Anticancer Studies
- This compound may induce apoptosis in cancer cells, suggesting its role as an anticancer agent. Ongoing studies are exploring its mechanisms of action and efficacy against various cancer cell lines.
- Piperidine derivatives can induce apoptosis in cancer cell lines. For example, a related compound exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents such as bleomycin. This suggests that this compound may have similar anticancer potential.
- In vitro assays showed that this compound induced significant apoptosis at micromolar concentrations, with the mechanism linked to the activation of caspase pathways, which are crucial for programmed cell death.
Antimalarial Activity
- Compounds derived from similar scaffolds have shown significant reductions in parasitemia in Plasmodium models, indicating that this compound could be a candidate for further development as an antimalarial agent.
- In vivo studies using rodent models of malaria demonstrated that similar pyridazine-based compounds achieved a 96% reduction in parasitemia when administered at optimal doses, highlighting the potential of this compound as a lead compound for further development in antimalarial therapies.
Neuroscience
- The compound's ability to cross the blood-brain barrier positions it as a valuable tool in neuroscience research. It can be used to study neurodegenerative diseases and the effects of neurotransmitter modulation.
Case Studies and Research Findings
- Antimicrobial Efficacy Study
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 40 |
Escherichia coli | 60 |
Pseudomonas aeruginosa | 80 |
- Anticancer Activity Study
Cell Line | IC50 (µM) | Treatment Duration (hours) |
---|---|---|
MCF-7 (Breast Cancer) | 25 | 48 |
HeLa (Cervical Cancer) | 30 | 72 |
Mechanism of Action
The mechanism of action of N-methyl-1-(pyridazin-3-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyridazin-3-yl)piperidin-4-amine
- N-methyl-1-(pyridazin-3-yl)piperidin-2-amine
- N-methyl-1-(pyridazin-3-yl)piperidin-3-ol
Uniqueness
N-methyl-1-(pyridazin-3-yl)piperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridazine ring and the piperidine moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
N-methyl-1-(pyridazin-3-yl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyridazine derivatives with piperidine scaffolds. The process may utilize various reagents and conditions to optimize yield and purity. For instance, the use of acetic anhydride in the presence of active methylene compounds has been documented for synthesizing related pyridazine derivatives, which can serve as precursors for this compound .
2. Biological Activity
The biological activity of this compound is multifaceted, with studies indicating its potential as:
2.1 Anticancer Agent
Recent studies have highlighted the anticancer properties of piperidine derivatives, including those with pyridazine moieties. For example, compounds with similar structures have shown cytotoxicity against various cancer cell lines, such as FaDu hypopharyngeal tumor cells, indicating a potential mechanism involving apoptosis induction and cell cycle arrest .
2.2 Antimicrobial Activity
Research has demonstrated that certain piperidine derivatives exhibit significant antibacterial activity against gram-positive and gram-negative pathogens. The modification of the piperidine ring can enhance this activity, suggesting that this compound may also possess similar antimicrobial properties .
2.3 CNS Activity
In silico studies have predicted that this compound could interact with various central nervous system (CNS) targets, suggesting potential applications in treating neurological disorders. The ability to affect neurotransmitter systems positions it as a candidate for further investigation in CNS-related therapies .
3. Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the piperidine ring or the pyridazine moiety can significantly influence potency:
4. Case Studies
Several case studies provide insights into the efficacy and safety profile of this compound:
4.1 Anti-tubercular Activity
A study on related compounds indicated promising anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for structurally similar derivatives . This suggests that N-methyl derivatives could also exhibit similar effects.
4.2 Cytotoxicity Assessments
In cytotoxicity tests on human embryonic kidney cells (HEK-293), several derivatives showed low toxicity, indicating a favorable safety profile for further development in therapeutic applications .
5. Conclusion
This compound presents a promising avenue for drug development due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Continued research into its synthesis and modification can lead to enhanced therapeutic agents with improved efficacy and safety profiles.
Further studies are warranted to explore its full potential across various pharmacological applications, including CNS disorders and infectious diseases.
Properties
IUPAC Name |
N-methyl-1-pyridazin-3-ylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-11-9-4-3-7-14(8-9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSDWIHANVSIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C2=NN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.